rac-8-羟基依法韦仑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

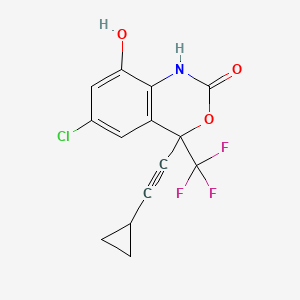

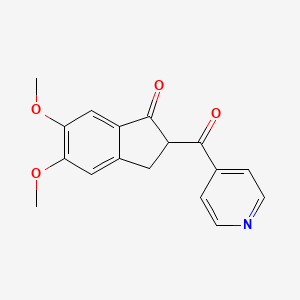

rac 8-Hydroxy Efavirenz: is a metabolite of the antiretroviral drug efavirenz, which is widely used in the treatment of human immunodeficiency virus (HIV) infection. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that prevents the replication of HIV by inhibiting the reverse transcription process. The primary metabolite, rac 8-Hydroxy Efavirenz, has been studied for its effects on cellular metabolism and potential neurotoxicity .

科学研究应用

rac 8-Hydroxy Efavirenz has several scientific research applications:

作用机制

Target of Action

The primary target of rac 8-Hydroxy Efavirenz is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the reverse transcription of the viral RNA into DNA, which is then integrated into the host genome .

Mode of Action

Rac 8-Hydroxy Efavirenz, similar to its parent compound Efavirenz, inhibits the activity of the HIV-1 reverse transcriptase . It does this by noncompetitively binding to the catalytic site of the enzyme , thereby preventing the reverse transcription of the viral RNA into DNA .

Biochemical Pathways

Rac 8-Hydroxy Efavirenz is a metabolite of Efavirenz, which is rapidly metabolized in the liver to 8-Hydroxy Efavirenz by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 . This metabolite can stimulate the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner .

Pharmacokinetics

The clearance of Efavirenz occurs predominantly via CYP2B6 to an 8-Hydroxy Efavirenz metabolite . There is also a subsequent pathway via CYP2A6 to a 7-Hydroxy Efavirenz metabolite . These metabolites are excreted predominantly in urine as glucuronides and to some extent as sulfate conjugates .

Result of Action

The inhibition of the HIV-1 reverse transcriptase by rac 8-Hydroxy Efavirenz results in the prevention of HIV replication . This leads to a decrease in the viral load and an increase in CD4 cell counts, thereby slowing the progression of HIV infection .

Action Environment

The action of rac 8-Hydroxy Efavirenz can be influenced by various environmental factors. For instance, the metabolic activity of the CYP enzymes can be affected by other substances, potentially leading to drug-drug interactions . Furthermore, the compound should be stored at -20°C to maintain its stability .

生化分析

Biochemical Properties

“rac 8-Hydroxy Efavirenz” interacts with various enzymes and proteins in biochemical reactions . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This interaction is not additive to that obtained for astrocytes treated with the respiratory chain inhibitor rotenone .

Cellular Effects

“rac 8-Hydroxy Efavirenz” has significant effects on various types of cells and cellular processes . It influences cell function by stimulating the glycolytic flux in astrocytes . This alteration of astrocytic glucose metabolism could contribute to the adverse neurological side effects reported for patients chronically treated with Efavirenz-containing medications .

Molecular Mechanism

The molecular mechanism of action of “rac 8-Hydroxy Efavirenz” involves its interaction with cellular biomolecules . It does not affect mitochondrial respiration at a concentration of 10 μM, but both “rac 8-Hydroxy Efavirenz” and Efavirenz significantly lower the oxygen consumption by mitochondria isolated from cultured astrocytes at a concentration of 60 μM .

Temporal Effects in Laboratory Settings

The effects of “rac 8-Hydroxy Efavirenz” change over time in laboratory settings . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner

Dosage Effects in Animal Models

The effects of “rac 8-Hydroxy Efavirenz” in animal models vary with dosage

Metabolic Pathways

“rac 8-Hydroxy Efavirenz” is involved in various metabolic pathways . It is rapidly metabolized in the liver to its primary metabolite by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 .

准备方法

Synthetic Routes and Reaction Conditions: rac 8-Hydroxy Efavirenz can be synthesized through the hydroxylation of efavirenz. This process typically involves the use of cytochrome P450 enzymes, particularly CYP2B6, which catalyze the hydroxylation at the 8-position of the efavirenz molecule . The reaction conditions often include the presence of cofactors such as NADPH and oxygen.

Industrial Production Methods: The industrial production of rac 8-Hydroxy Efavirenz follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing engineered microorganisms or isolated enzymes that can efficiently catalyze the hydroxylation reaction. The product is then purified using techniques such as chromatography to achieve the desired purity and yield .

化学反应分析

Types of Reactions: rac 8-Hydroxy Efavirenz undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of additional hydroxylated metabolites.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

Substitution: The hydroxyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like cytochrome P450 enzymes.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of rac 8-Hydroxy Efavirenz, each with distinct chemical properties and potential biological activities .

相似化合物的比较

Efavirenz: The parent compound, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.

8,14-Dihydroxy Efavirenz: Another hydroxylated metabolite of efavirenz with distinct biological properties.

Uniqueness: rac 8-Hydroxy Efavirenz is unique due to its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties. Unlike efavirenz, which primarily inhibits reverse transcriptase, rac 8-Hydroxy Efavirenz has been shown to modulate cellular metabolism, particularly in astrocytes . This unique property makes it a valuable compound for studying the metabolic effects of antiretroviral drugs and their potential side effects.

属性

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVOMPCQLMFEDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043213 |

Source

|

| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205754-32-1 |

Source

|

| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

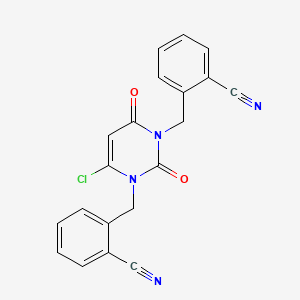

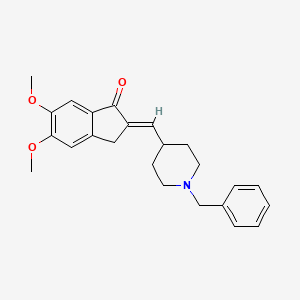

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)